![molecular formula C21H13N B085689 Dibenzo[c,k]phenanthridine CAS No. 194-70-7](/img/structure/B85689.png)
Dibenzo[c,k]phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[c,k]phenanthridine (DB[c,k]P) is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a heterocyclic compound that contains two benzene rings fused to a phenanthridine ring. DB[c,k]P has been found in various environmental sources, such as tobacco smoke, diesel exhaust, and grilled or charred food. Due to its potential carcinogenicity, DB[c,k]P has been the subject of several scientific studies.
作用機序
The mechanism of action of DB[c,k]P is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and cause mutations. DB[c,k]P can be metabolized by various enzymes, including cytochrome P450 enzymes, to form reactive intermediates such as epoxides and diol epoxides. These intermediates can then react with DNA to form adducts that can lead to mutations and cancer.
生化学的および生理学的効果
DB[c,k]P has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been found to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. These effects can contribute to the carcinogenicity of DB[c,k]P.
実験室実験の利点と制限
DB[c,k]P is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. Its ability to induce DNA damage and mutations can be used to investigate the role of specific genes and pathways in these processes. However, DB[c,k]P has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for research on DB[c,k]P. One area of interest is the development of new methods for detecting and quantifying DB[c,k]P in environmental samples. Another area of research is the identification of new biomarkers for DB[c,k]P exposure and its carcinogenic effects. Additionally, there is a need for further studies on the mechanisms of action of DB[c,k]P and its interactions with other environmental pollutants. Finally, there is a need for research on the potential health effects of low-level exposure to DB[c,k]P in humans.
合成法
DB[c,k]P can be synthesized by various methods, including the cyclization of 1,2-bis(2-nitrophenyl)ethylene with sodium methoxide, the reaction of 2-nitrofluorene with 2-bromoanisole in the presence of sodium hydride, and the reaction of 1-nitrophenanthrene with 2-bromoanisole in the presence of potassium carbonate. These methods have been optimized to produce high yields of DB[c,k]P with minimal impurities.
科学的研究の応用
DB[c,k]P has been extensively studied for its potential carcinogenicity and mutagenicity. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and bacterial cells. DB[c,k]P has also been found to promote tumor growth in animal models. These findings have led to the classification of DB[c,k]P as a probable human carcinogen by the International Agency for Research on Cancer (IARC).
特性
CAS番号 |
194-70-7 |
|---|---|
製品名 |
Dibenzo[c,k]phenanthridine |
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC名 |
13-azapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)9-10-16-13-22-21-18-8-4-2-6-15(18)11-12-19(21)20(16)17/h1-13H |
InChIキー |
VJKYEEBALQPYGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
同義語 |
Dibenzo[c,k]phenanthridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



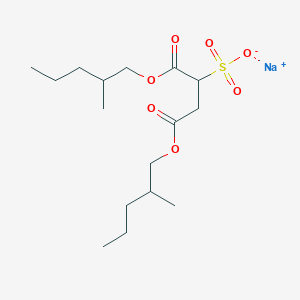
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
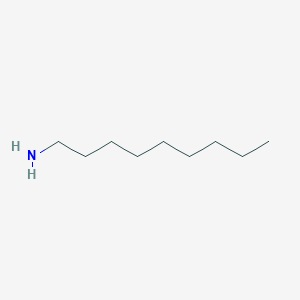
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
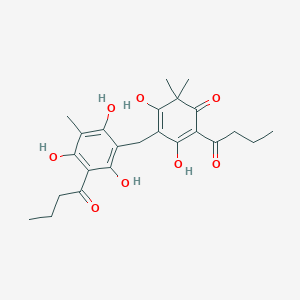
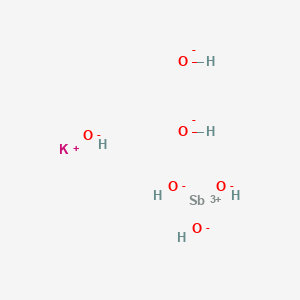
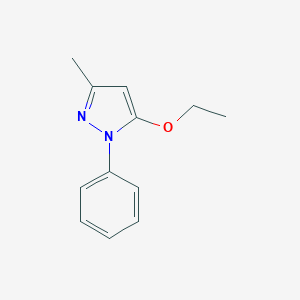
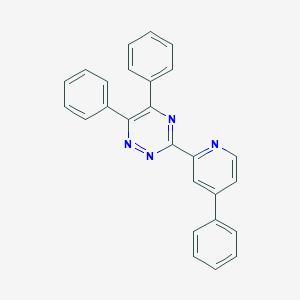
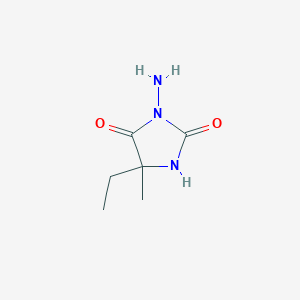
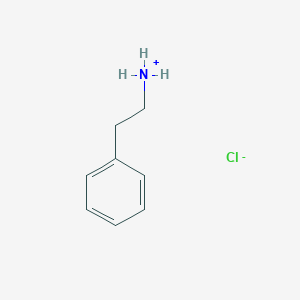
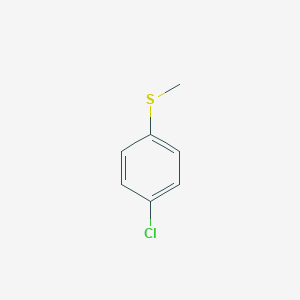
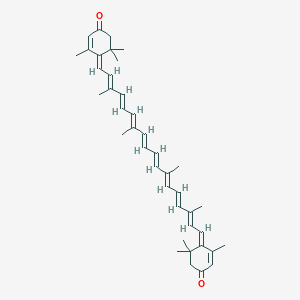
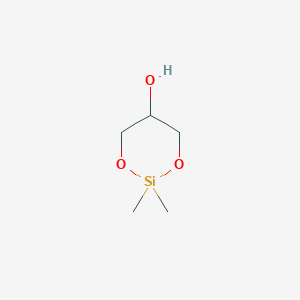
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)